ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Preparation Methods
Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate can be synthesized through the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate . The reaction typically involves refluxing the reactants in an appropriate solvent under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new industrial chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with molecular targets through its functional groups. The mercapto group (-SH) can form covalent bonds with thiol-reactive sites on proteins or other biomolecules, affecting their function. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate can be compared with other similar compounds, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
5-mercapto-1,3,4-oxadiazole derivatives: These compounds also contain a mercapto group and are used in similar research applications.
1,2,4-triazole derivatives: These compounds have a triazole ring and are used in various scientific research applications, including drug discovery and material science.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties.
Properties
IUPAC Name |
ethyl 2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5-8-9-7(13)10(5)2/h3-4H2,1-2H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXNUMLIHGOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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